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molecular formula C11H14N2 B8347598 2-(1-Vinylcyclohexyl)malononitrile

2-(1-Vinylcyclohexyl)malononitrile

Cat. No. B8347598
M. Wt: 174.24 g/mol
InChI Key: SJWSRLWDLJBBJG-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

A solution of vinylmagnesium bromide (1 M in THF, 24 mL, 24 mmol) was added dropwise over 2 min to a solution of the product from Example 145A (730 mg, 4.99 mmol) in THF (8 mL) under nitrogen. The reaction mixture was stirred at room temperature for 13 hours, then quenched by cautious addition of saturated aqueous NH4Cl (25 mL). The mixture was stirred vigorously for 10 minutes, and then diluted with water (10 mL). The aqeuous layer was separated and extracted with EtOAc (25 mL). The combined organic phase was concentrated under vacuum, and the residue was purified by flash chromatography (silica gel eluted with hexanes-EtOAc, 90:10-80:20) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.24-1.37 (m, 2H), 1.40-1.68 (m, 6H), 1.85-2.03 (m, 2H), 3.56 (s, 1H), 5.39 (d, J=17.4 Hz, 1H), 5.53 (d, J=10.7 Hz, 1H), 5.73 (dd, J=17.5, 10.7 Hz, 1H).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[C:5]1(=[C:11]([C:14]#[N:15])[C:12]#[N:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>C1COCC1>[CH:1]([C:5]1([CH:11]([C:12]#[N:13])[C:14]#[N:15])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[CH2:2]

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
730 mg
Type
reactant
Smiles
C1(CCCCC1)=C(C#N)C#N
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by cautious addition of saturated aqueous NH4Cl (25 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
CUSTOM
Type
CUSTOM
Details
The aqeuous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel eluted with hexanes-EtOAc, 90:10-80:20)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(=C)C1(CCCCC1)C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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